Colistin IV

Description

Properties

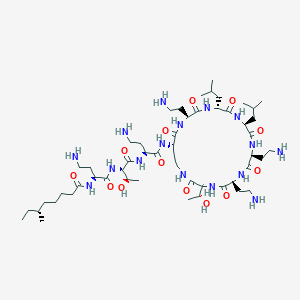

Molecular Formula |

C53H100N16O13 |

|---|---|

Molecular Weight |

1169.5 g/mol |

IUPAC Name |

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

InChI |

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1 |

InChI Key |

XDJYMJULXQKGMM-RVYUQJQSSA-N |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

Isomeric SMILES |

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

Origin of Product |

United States |

Scientific Research Applications

Clinical Efficacy in Multidrug-Resistant Infections

Intravenous colistin is primarily utilized as a last-line therapy against infections caused by multidrug-resistant organisms, particularly those resistant to carbapenems. Several studies have demonstrated its effectiveness in treating various types of infections:

- Ventilator-Associated Pneumonia (VAP) : A study indicated that colistin is effective for treating VAP caused by multidrug-resistant pathogens. The clinical response rate was approximately 73.3%, with significant bacterial eradication observed in treated patients .

- Sepsis : Research involving critically ill patients revealed that colistin treatment led to a clinical response in 73% of cases, with notable improvements in vital signs and reduction in fever after initiation of therapy .

- Empirical Therapy : In some cases, colistin was included in the initial empirical treatment regimens based on prior culture results, demonstrating its role in targeted therapy once resistance patterns were confirmed .

Pharmacokinetics and Dosing Strategies

Understanding the pharmacokinetics of colistin is vital for optimizing its therapeutic use. Studies have shown that colistin methanesulfonate (the prodrug form) is converted to active colistin in the body, with significant implications for dosing regimens:

- Loading Doses : Research indicates that administering a loading dose of colistin methanesulfonate can achieve therapeutic plasma concentrations more rapidly, which is crucial for critically ill patients . For instance, a study reported that a loading dose of 480 mg followed by regular dosing could effectively reach the minimum inhibitory concentration (MIC) required to combat resistant pathogens .

- Steady-State Concentrations : In critically ill patients, steady-state pharmacokinetics showed that colistin has a longer half-life than previously understood, necessitating careful monitoring to avoid nephrotoxicity while ensuring efficacy .

Safety Profile and Nephrotoxicity

Despite its effectiveness, the use of intravenous colistin is associated with potential nephrotoxic effects. Monitoring renal function is critical during treatment:

- Nephrotoxicity Rates : A study highlighted that acute kidney injury occurred in approximately 19% of patients treated with a simplified dosing regimen compared to 46% in those receiving conventional dosing . This suggests that optimizing dosing strategies may mitigate risks associated with renal impairment.

- Case Reports : Unique cases have been documented where prolonged use of colistin led to electrolyte imbalances resembling Bartter-like syndrome, emphasizing the need for vigilant electrolyte monitoring during treatment .

Case Studies and Real-World Applications

Several case studies provide insight into the practical applications of intravenous colistin:

- A retrospective cohort study involving ICU patients demonstrated that those treated with a simplified dosing regimen had better microbiologic cure rates and lower rates of acute kidney injury compared to traditional dosing methods .

- Another case report described an adult patient who developed severe electrolyte disturbances after prolonged colistin therapy, underscoring the importance of awareness regarding potential side effects and the necessity for supportive care during treatment .

Comparison with Similar Compounds

Table 1: Key Differences Between Colistin and Polymyxin B

| Parameter | Colistin IV | Polymyxin B |

|---|---|---|

| Prodrug Requirement | Yes (CMS) | No |

| Lung Penetration | Low (requires AS adjunct) | Moderate |

| CSF Penetration | Limited | Limited |

| Nephrotoxicity Incidence | 20–50% | 15–40% |

| Clinical Data Volume | Extensive | Limited |

Comparison of Administration Routes: Intravenous vs. Aerosolized Colistin

Efficacy in Pulmonary Infections

- IV Alone : Poor lung parenchyma penetration results in suboptimal efficacy for pneumonia (30-day mortality: ~19–38%) .

- Aerosolized (AS) Adjunct: Combining IV + AS colistin improves clinical cure rates (OR = 2.12, 95% CI: 1.40–3.20) and microbiological eradication (OR = 1.61, 95% CI: 1.11–2.35) in VAP compared to IV monotherapy .

Table 2: Clinical Outcomes of IV vs. AS Colistin in VAP

| Parameter | IV Colistin Alone | IV + AS Colistin |

|---|---|---|

| Clinical Cure Rate | 57–69.9% | 71.6–77% |

| Microbiological Eradication | 72% | 77–93% |

| Nephrotoxicity Incidence | 37.5% | 6.1% |

| ICU Mortality | 59% | 40% |

Combination Therapies with Adjuvants and Other Antibiotics

Benzimidazole Derivatives

Compounds like IMD-0354 analogs (e.g., compound 13) reduce colistin MICs by up to 4,096-fold against MDR strains, restoring susceptibility below EUCAST breakpoints (≤2 μg/mL) . Synergy with colistin (FICI ≤0.5) enhances bactericidal activity, particularly against A. baumannii and P. aeruginosa .

Table 3: Efficacy of Colistin Adjuvants

| Compound | MIC Reduction (Fold) | Target Pathogens |

|---|---|---|

| IMD-0354 | 16–32× | A. baumannii, K. pneumoniae |

| KM-5-66 | ~1.7–1.9 log CFU | Biofilm-embedded bacteria |

| Lysophosphatidylcholine (LPC) | 2 log10 CFU/g | A. baumannii in murine models |

Rifampicin and Carbapenems

While colistin-rifampicin combinations show in vitro synergy, clinical trials fail to demonstrate superior outcomes over monotherapy . Conversely, colistin-carbapenem combinations may reduce mortality in carbapenemase-producing infections, though evidence remains inconclusive .

Dosing Strategies

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Plasma Half-Life (t1/2) | 4–5 hours |

| Lung Penetration Ratio | 0.2 (IV) vs. 10–20 (AS) |

| Steady-State AUC | 40–60 mg·h/L (5 mg/kg/day) |

Resistance and Breakpoints

Colistin resistance (MIC ≥4 μg/mL) mediated by mcr-1 or mcr-3 genes alters lipid A structure, reducing binding affinity . EUCAST breakpoints (≤2 μg/mL for susceptibility) guide dosing, though inhaled regimens achieve sputum concentrations >10× MIC, circumventing resistance .

Q & A

Q. What are the primary mechanisms of colistin resistance in Gram-negative pathogens, and how can chromosomal vs. plasmid-mediated resistance be distinguished experimentally?

Colistin resistance primarily arises through modifications to lipid A in bacterial membranes, mediated by two-component systems (e.g., PmrAB, PhoPQ) or plasmid-borne mcr genes. Chromosomal mutations can be identified via whole-genome sequencing (WGS) and phylogenetic analysis, while plasmid-mediated resistance (e.g., mcr-1) requires conjugation assays or plasmid isolation followed by sequencing . High-throughput sequencing platforms like Illumina and Oxford Nanopore are critical for tracking resistance gene dissemination and differentiating between clonal and horizontal transfer events .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) parameters of intravenous colistin differ in critically ill patients compared to healthy populations?

Colistin methanesulfonate (CMS), the inactive prodrug, exhibits nonlinear PK due to variable hydrolysis to active colistin. In critically ill patients, CMS clearance correlates with creatinine clearance, while colistin’s volume of distribution (Vd) ranges widely (7.2–189 L), reflecting fluid shifts and tissue binding. Steady-state colistin concentrations (Cavg,ss ~2 mg/L) are often delayed, necessitating loading doses (e.g., 300 mg colistin base activity [CBA]) to achieve therapeutic AUC24 targets (~50 mg·h/L) . Population PK models recommend therapeutic drug monitoring (TDM) to individualize dosing in sepsis .

Q. What are the evidence-based dosing regimens for IV colistin in multidrug-resistant (MDR) infections, and how do renal function adjustments impact efficacy?

Standard regimens include a loading dose of 300 mg CBA followed by 150–180 mg CBA every 12 hours, adjusted for renal function. For patients with creatinine clearance (CrCl) <50 mL/min, maintenance doses are reduced by 30–50%. However, CMS hydrolysis increases in renal impairment, raising colistin exposure and nephrotoxicity risk. TDM is advised to balance efficacy (Cavg,ss ≥2 mg/L) and toxicity (Cmin <2.42 mg/L) .

Q. What baseline factors predict colistin-induced nephrotoxicity in IV-treated patients?

Univariate analyses identify duration of therapy (>7 days), baseline serum creatinine (SCr ≥1.2 mg/dL), and concomitant nephrotoxins (e.g., vancomycin) as risk factors. Multivariate models, however, show conflicting significance, emphasizing the need for proactive hydration and electrolyte monitoring .

Advanced Research Questions

Q. How does colistin adsorption to laboratory materials affect in vitro susceptibility testing, and what mitigation strategies are recommended?

Colistin adheres to polystyrene (up to 90% loss over 24 hours) and polypropylene, skewing MIC assays and time-kill curves. Low-protein-binding polypropylene tubes and minimal dilution steps reduce adsorption. Broth microdilution (BMD) remains the gold standard for MIC determination, as automated systems underestimate resistance thresholds (e.g., 1–2 µg/mL) .

Q. What methodological considerations are critical when evaluating inhaled + IV colistin combination therapy for ventilator-associated pneumonia (VAP)?

Comparative studies require matching by APACHE II scores, pathogen profiles (e.g., Acinetobacter baumannii vs. Pseudomonas aeruginosa), and dosing consistency (≥6 aerosolized doses + ≥3 IV days). Statistical adjustments for confounders (e.g., bacteremia, immune status) and endpoints (e.g., clinical cure vs. microbiological eradication) are essential. Conflicting efficacy data (e.g., 32% vs. 50% survival in IV-only vs. combination groups) highlight the need for larger RCTs .

Q. How can heteroresistance to colistin be detected in "susceptible" MDR Acinetobacter baumannii isolates?

Population analysis profiling (PAP) with colistin concentrations ≥3 µg/mL identifies resistant subpopulations (≥0.1% of inoculum). Serial passage in subinhibitory colistin concentrations (e.g., 0.5× MIC) amplifies resistant clones, detectable via WGS for lipid A modification genes (e.g., pmrCAB mutations) .

Q. What is the evidence for intrathecal (ITH) or intraventricular (IVT) colistin in pediatric CNS infections, and how does CSF penetration compare to IV monotherapy?

IV colistin achieves CSF concentrations ≤25% of plasma levels, even with meningeal inflammation. ITH/IVT administration achieves bactericidal CSF concentrations (>2 µg/mL) but requires strict aseptic technique to avoid chemical ventriculitis. Meta-analyses show higher clinical success with IV/ITH combinations (e.g., 75% vs. 50% survival), though neurotoxicity risks necessitate dose standardization (e.g., 5–10 mg/day) .

Q. How does batch-to-batch variability in CMS formulations impact colistin bioactivation and dosing reliability?

CMS hydrolysis rates vary by manufacturer (10–30% conversion to colistin), affecting PK predictability. High-performance liquid chromatography (HPLC) quantification of active colistin in vitro and in vivo is critical for correlating CMS dosing with therapeutic exposure .

Q. What experimental designs are recommended to assess ECMO’s impact on colistin PK in critically ill adults?

ECMO circuits may adsorb colistin, altering Vd and clearance. Phase IV trials should use serial plasma sampling (pre- and post-oxygenator) to measure CMS/colistin concentrations. Nonlinear mixed-effects modeling (NONMEM) accounts for circuit material (e.g., polysulfone) and fluid overload .

Q. How can global colistin resistance surveillance networks be optimized using One Health frameworks?

Integrated genomic surveillance of human, animal, and environmental isolates (e.g., wastewater) using WGS and PCR for mcr genes is critical. South Africa’s antimicrobial monitoring program exemplifies cross-sectoral data sharing to track resistance hotspots (e.g., Mediterranean, Southeast Asia) .

Q. Tables

| PK Parameter | Critically Ill Patients | Healthy Volunteers |

|---|---|---|

| CMS Half-life | 2.3 hours | 2–3 hours |

| Colistin Half-life | 14.4 hours | 3.5 hours |

| Colistin Vd | 7.2–189 L | 12.4 L |

| AUC24 Target | 50 mg·h/L | Not established |

| Resistance Mechanism | Detection Method | Clinical Impact |

|---|---|---|

| Chromosomal (PmrAB) | WGS + MIC elevation | Progressive resistance |

| Plasmid (mcr-1) | Conjugation assays + PCR | Rapid horizontal spread |

| Heteroresistance | PAP + sub-MIC exposure | Treatment failure risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.